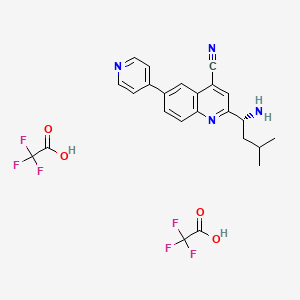

AAK1-IN-3 TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C24H22F6N4O4 |

|---|---|

Peso molecular |

544.4 g/mol |

Nombre IUPAC |

2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m1../s1 |

Clave InChI |

ARWMHIAYTRRPLS-JPKZNVRTSA-N |

SMILES isomérico |

CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of AAK1-IN-3 TFA

This document provides a comprehensive technical overview of the mechanism of action for this compound, a potent and brain-penetrant inhibitor of the Adaptor Associated Kinase 1 (AAK1).

Introduction to AAK1

Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME). CME is a fundamental cellular process responsible for the internalization of a wide range of extracellular molecules, including nutrients, growth factors, and pathogens.

The primary function of AAK1 is to phosphorylate the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex at the Threonine 156 (Thr156) residue. The AP2 complex is a critical component of the endocytic machinery, acting as a bridge between cargo proteins and the clathrin lattice. Phosphorylation of AP2M1 by AAK1 enhances the affinity of the AP2 complex for the tyrosine-based sorting signals on cargo proteins, thereby promoting the recruitment of cargo into nascent clathrin-coated pits and facilitating vesicle formation.

Beyond its core role in endocytosis, AAK1 is involved in several key signaling pathways, including the WNT and Notch pathways, highlighting its importance in cellular signaling and homeostasis.[1] Given its central role in these processes, AAK1 has emerged as a promising therapeutic target for various conditions, including neuropathic pain and viral infections that rely on CME for cellular entry.[2]

This compound: An Overview

This compound is a quinoline (B57606) analogue that acts as a potent inhibitor of AAK1.[2][3] It is characterized by its ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the central nervous system functions of AAK1 and a potential therapeutic for neurological disorders.[2]

Data Presentation: Inhibitor Properties

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Biochemical IC₅₀ | 11 nM | Recombinant AAK1 | [2][3] |

| Cellular IC₅₀ | 108 nM | HEK293 cells | [2] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Species | Reference |

| Brain/Plasma Ratio | 1.3 | C57BL/6 mice | [2] |

| Pharmacodynamic Effect | 46% reduction of μ2 phosphorylation | C57BL/6 mice | [2] |

| (Dose) | (30 mg/kg, s.c.) |

Core Mechanism of Action

The mechanism of action of this compound is centered on its direct inhibition of the AAK1 kinase. By binding to AAK1, likely at the ATP-binding site, this compound prevents the transfer of a phosphate (B84403) group from ATP to its substrate, AP2M1.

The direct consequences of this inhibition are:

-

Reduced AP2M1 Phosphorylation: The primary molecular effect is the decreased phosphorylation of AP2M1 at the Thr156 site.

-

Disruption of Clathrin-Mediated Endocytosis: Without proper AP2M1 phosphorylation, the AP2 complex has a reduced ability to bind cargo proteins. This impairs the assembly and maturation of clathrin-coated pits, thereby inhibiting the endocytic process.

This mechanism has been validated in vivo, where administration of this compound led to a significant reduction in the phosphorylation of the μ2 subunit in mice.[2]

Signaling Pathways and Experimental Workflows

Mandatory Visualizations

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, enhancing its ability to bind cargo and recruit clathrin, leading to the formation of an endocytic vesicle.

Caption: this compound directly binds to and inhibits AAK1, preventing the phosphorylation of its substrate, AP2M1.

Caption: Logical workflow for characterizing an AAK1 inhibitor, from initial biochemical potency to in vivo pharmacodynamic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize AAK1 inhibitors like this compound.

Protocol 1: In Vitro AAK1 Kinase Binding Assay (LanthaScreen™ Method)

This assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the AAK1 enzyme.

-

Objective: To determine the biochemical potency (IC₅₀ or Kᵢ) of the inhibitor.

-

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP site. Inhibitor binding displaces the tracer, causing a loss of FRET signal.[4]

-

Methodology:

-

Reagent Preparation: Prepare a 4X solution of the test compound (e.g., this compound) in a kinase buffer. Prepare a 4X solution of the AAK1 enzyme and a 4X solution of the fluorescent tracer.

-

Assay Plate Setup: Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.

-

Enzyme Addition: Add 2.5 µL of the 4X AAK1 enzyme solution to each well.

-

Tracer Addition: Add 5 µL of the 2X tracer/antibody mixture to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Calculate the ratio of the acceptor (Alexa Fluor™ 647) and donor (europium) emission signals.

-

Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cellular AP2M1 Phosphorylation Assay (Western Blot)

This protocol is used to measure the level of phosphorylated AP2M1 in cells following treatment with an inhibitor.

-

Objective: To confirm the inhibitor's ability to engage AAK1 and block its activity in a cellular context.

-

Principle: Western blotting uses specific antibodies to detect the total and phosphorylated forms of AP2M1 in cell lysates.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293 or HeLa) and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Strip the membrane and re-probe with an antibody for total AP2M1 and a loading control (e.g., β-actin). Quantify band intensities to determine the ratio of phosphorylated AP2M1 to total AP2M1.

-

Protocol 3: Functional Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This assay measures the functional consequence of AAK1 inhibition on the CME pathway.

-

Objective: To assess the impact of the inhibitor on the rate of endocytosis.

-

Principle: Transferrin is a protein that is internalized exclusively through CME. By using fluorescently labeled transferrin, its uptake into cells can be visualized and quantified.[8][9][10]

-

Methodology:

-

Cell Preparation: Plate cells on glass coverslips.

-

Serum Starvation: Incubate the cells in serum-free media for 30-60 minutes to upregulate transferrin receptor expression.[9]

-

Inhibitor Treatment: Pre-incubate the cells with this compound at the desired concentration.

-

Transferrin Uptake: Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin) to the media and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow internalization.[9][11]

-

Acid Wash (Optional): To distinguish between internalized and surface-bound transferrin, briefly wash the cells with an ice-cold acidic buffer (pH 3.0) to strip non-internalized ligand.[9]

-

Fixation and Staining: Wash the cells with PBS and fix with 4% paraformaldehyde. Stain nuclei with DAPI or Hoechst.[8]

-

Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the intracellular fluorescence intensity per cell. Compare the intensity in inhibitor-treated cells to control cells to determine the percent inhibition of transferrin uptake.[10]

-

References

- 1. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Phospho-AP2M1 (Thr156) (D4F3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Phospho-AP2M1 (Thr156) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 9. flowcytometry-embl.de [flowcytometry-embl.de]

- 10. protocols.io [protocols.io]

- 11. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]

AAK1-IN-3 TFA: A Technical Guide to its Structure, Synthesis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process involved in nutrient uptake, signal transduction, and synaptic vesicle recycling. Due to its involvement in these pathways, AAK1 has emerged as a promising therapeutic target for a range of disorders, including neuropathic pain, neurodegenerative diseases, and viral infections. This document details the chemical structure, synthesis, and key pharmacological data of this compound. Furthermore, it elucidates the AAK1 signaling pathway and provides a detailed experimental protocol for the synthesis of this compound, aiming to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is the trifluoroacetic acid salt of the (R)-enantiomer of a potent quinoline-based AAK1 inhibitor.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₄H₂₂F₆N₄O₄ |

| Molecular Weight | 544.45 g/mol |

| Appearance | Solid |

| SMILES | N#CC1=CC(--INVALID-LINK--CC(C)C)=NC2=CC=C(C3=CC=NC=C3)C=C12.O=C(O)C(F)(F)F |

Quantitative Pharmacological Data

This compound has been characterized by its high potency and brain permeability, making it a valuable tool for in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (AAK1) | 11 nM | Enzyme Assay | [1] |

| IC₅₀ (cellular) | 108 nM | HEK293 cells | [1] |

| Brain/Plasma Ratio | 1.3 | Mouse | [1] |

| In Vivo Efficacy | 46% reduction of µ2 phosphorylation at 30 mg/kg (s.c.) | C57BL6 mice | [1] |

Synthesis of this compound

The synthesis of this compound, referred to as compound (R)-31 in the primary literature, involves a multi-step synthetic route. A generalized scheme is presented below, based on the findings reported by Hartz et al.[1].

Synthetic Scheme

Caption: Generalized synthetic scheme for this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of the Quinoline Core The synthesis commences with the construction of the substituted quinoline core. This is typically achieved through established methodologies such as the Friedländer annulation or a related cyclization reaction, starting from appropriately substituted anilines and carbonyl compounds.

Step 2: Introduction of the Pyridine (B92270) Moiety A Suzuki or Stille coupling reaction is employed to introduce the pyridine ring at the desired position of the quinoline core. This involves the reaction of a halogenated quinoline intermediate with a corresponding pyridine-boronic acid or -stannane derivative under palladium catalysis.

Step 3: Chiral Amine Coupling The crucial chiral amino-isobutyl side chain is introduced via a nucleophilic substitution or a reductive amination reaction. A suitable chiral amine building block is reacted with an electrophilic center on the quinoline scaffold. The stereochemistry is controlled by using the enantiomerically pure (R)-amine starting material.

Step 4: Final Deprotection and Salt Formation Any protecting groups used during the synthesis are removed in the final step. The resulting free base of AAK1-IN-3 is then treated with trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to afford the this compound salt, which is typically a stable, crystalline solid that can be easily handled and stored.

Purification: Purification of intermediates and the final product is achieved through standard techniques such as flash column chromatography on silica (B1680970) gel, and the purity is assessed by HPLC and NMR spectroscopy.

AAK1 Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis (CME) and is implicated in several signaling pathways. Its primary known function is the phosphorylation of the μ2 subunit of the AP2 adaptor complex, a critical step for the recruitment of cargo into clathrin-coated pits.

Caption: AAK1 signaling in clathrin-mediated endocytosis.

The AAK1 signaling cascade is initiated by the activation of cell surface receptors. This leads to the recruitment of the AP2 adaptor complex to the plasma membrane. AAK1 then phosphorylates the μ2 subunit of AP2, which enhances its affinity for cargo proteins and promotes the assembly of the clathrin lattice. This process culminates in the formation of clathrin-coated vesicles that internalize receptors and their ligands, thereby modulating downstream signaling pathways such as the MAPK, WNT, and Notch pathways. This compound exerts its effect by directly inhibiting the kinase activity of AAK1, thus preventing the phosphorylation of AP2 and disrupting the entire endocytic process.

Conclusion

This compound is a potent, selective, and brain-penetrant inhibitor of AAK1, making it an invaluable research tool for elucidating the physiological and pathological roles of this kinase. The well-defined chemical structure and a clear synthetic route, coupled with robust pharmacological data, provide a solid foundation for its use in target validation and as a lead compound for the development of novel therapeutics for neuropathic pain and other AAK1-associated diseases. This guide provides the essential technical information required for researchers to effectively utilize and further investigate this promising compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of AAK1-IN-3 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information is intended to support researchers and professionals in drug development in the handling, storage, and application of this compound.

Chemical Properties

This compound is a quinoline (B57606) analogue that has garnered interest for its potential in neuropathic pain research.[1][2] Its fundamental chemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (R)-5-amino-2-(4-methyl-2-(pyridin-3-yl)quinolin-6-ylamino)cyclohexan-1-ol; 2,2,2-trifluoroacetic acid |

| Molecular Formula | C24H22F6N4O4 |

| Molecular Weight | 544.45 g/mol |

| CAS Number | 2761587-27-1 |

| Appearance | Solid (Specific color and form not publicly detailed) |

| SMILES | N#CC1=CC(--INVALID-LINK--CC(C)C)=NC2=CC=C(C3=CC=NC=C3)C=C12.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |

Solubility

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The known solubility of this compound is presented in the following table.

Table 2: Solubility of this compound

| Solvent | Concentration |

| DMSO | 10 mM |

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and activity of this compound.

Table 3: Stability and Storage Recommendations

| Parameter | Recommendation |

| Storage Temperature | Shipped at room temperature in the continental US; may vary elsewhere. It is advised to store the product under the recommended conditions provided in the Certificate of Analysis. |

| Shelf-Life | Not publicly specified. Long-term stability studies are recommended to establish a precise shelf-life under specific storage conditions. |

| Degradation | No specific degradation pathways for this compound have been published. However, quinoline derivatives can be susceptible to photolytic degradation. It is advisable to protect the compound from light. |

Experimental Protocols

Detailed experimental protocols for the characterization and stability testing of this compound are not publicly available. The following sections outline general, standard methodologies that can be adapted for this compound.

Solubility Assessment (Kinetic Assay)

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Analysis: Analyze the samples using nephelometry (light scattering) or UV-Vis spectroscopy to detect precipitation. The highest concentration at which no precipitate is observed is considered the kinetic solubility.

Short-Term Stability Assessment

This protocol assesses the stability of the compound in a specific solvent over a 24-hour period.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in the desired buffer (e.g., PBS with a small percentage of DMSO) at a relevant concentration (e.g., 10 µM).

-

Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the initial peak area of the parent compound.

-

Incubation: Store the remaining solution under the desired conditions (e.g., room temperature, 37°C).

-

Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), analyze additional aliquots using the same analytical method.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. A significant decrease in the peak area of the parent compound indicates degradation.

Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3]

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Stress Conditions: Expose the compound to the following stress conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same temperature and time conditions as the acid hydrolysis.

-

Oxidation: Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), and store at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a set duration (e.g., 48 hours).

-

Photostability: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC or LC-MS/MS method to separate the parent compound from any degradation products.

-

Data Evaluation: The goal is to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected and characterized.[3]

AAK1 Signaling Pathways

AAK1 is a serine/threonine kinase that plays a crucial role in several cellular signaling pathways, primarily through its involvement in clathrin-mediated endocytosis.[4][5][6][7]

AAK1 in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors and other cargo.[4] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which enhances the binding of AP2 to cargo and promotes the assembly of clathrin-coated pits.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. AAK1 - Wikipedia [en.wikipedia.org]

- 7. Gene - AAK1 [maayanlab.cloud]

- 8. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

AAK1-IN-3 TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). This document details its chemical properties, mechanism of action, involvement in key signaling pathways, and relevant experimental protocols.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 2761587-27-1 | [1] |

| Molecular Weight | 544.45 g/mol | [1] |

| Chemical Formula | C₂₄H₂₂F₆N₄O₄ | [1] |

Biological Activity and Pharmacokinetics

This compound is a quinoline (B57606) analogue that demonstrates potent inhibition of AAK1, a serine/threonine kinase crucial for clathrin-mediated endocytosis. Its activity has been characterized both in vitro and in vivo, highlighting its potential for therapeutic applications, particularly in the field of neuropathic pain.

| Assay Type | Species/Cell Line | IC₅₀ | Reference |

| In Vitro Kinase Assay | - | 11 nM | [1][2] |

| Cell-Based Assay (AAK1 Inhibition) | HEK293 | 108 nM | [1] |

Pharmacokinetic Profile:

While comprehensive pharmacokinetic data for this compound is not extensively published, it is known to be a brain-penetrant kinase inhibitor with a brain-to-plasma ratio of 1.3.[1] In an in vivo study, a single 30 mg/kg subcutaneous dose of this compound resulted in a 46% reduction of μ2 phosphorylation in C57BL6 mice, demonstrating its ability to engage its target in a biological system.[1]

Mechanism of Action and Signaling Pathways

AAK1 plays a pivotal role in the regulation of intracellular trafficking through its involvement in clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the assembly of clathrin-coated pits. By inhibiting AAK1, this compound disrupts this process, thereby affecting various cellular signaling pathways that rely on endocytosis for receptor modulation and signal transduction.

Clathrin-Mediated Endocytosis Workflow

The following diagram illustrates the general workflow of clathrin-mediated endocytosis and the point of intervention for AAK1 inhibitors.

References

Role of AAK1 in neuropathic pain pathways

An In-depth Technical Guide on the Role of Adaptor-Associated Kinase 1 (AAK1) in Neuropathic Pain Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and safe analgesics. Recent genetic and pharmacological evidence has identified Adaptor-Associated Kinase 1 (AAK1) as a promising therapeutic target. AAK1 is a serine/threonine kinase critically involved in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor trafficking. Preclinical studies demonstrate that genetic knockout or pharmacological inhibition of AAK1 produces robust antinociceptive effects in models of persistent and neuropathic pain, while leaving acute pain responses intact. The mechanism of action is distinct from traditional opioids and is functionally linked to the enhancement of α2-adrenergic signaling within the spinal cord. This guide provides a comprehensive overview of the core biology of AAK1, its role in neuropathic pain pathways, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the critical pathways and workflows.

Introduction to AAK1

Adaptor-Associated Kinase 1 (AAK1) is a member of the Numb-associated kinase (NAK) family.[1] Its primary and most well-characterized function is the regulation of CME.[2][3] AAK1 directly interacts with the Adaptor Protein 2 (AP2) complex, a critical component of the endocytic machinery.[2] Specifically, AAK1 phosphorylates the mu-2 (μ2 or AP2M1) subunit of the AP2 complex at Threonine-156.[4][5] This phosphorylation event increases the affinity of the AP2 complex for tyrosine-based sorting motifs on cargo receptors, thereby enhancing the efficiency of their internalization.[5][6] Given its role in regulating the cell surface expression of numerous receptors, AAK1 is implicated in a variety of physiological and pathological processes, including viral entry and neurological disorders.[4][7]

AAK1 as a Validated Target for Neuropathic Pain

The validation of AAK1 as a target for neuropathic pain originated from a large-scale phenotypic screening of 3,097 mouse knockout lines.[8][9] Key findings include:

-

Genetic Validation: AAK1 knockout mice exhibited a normal response in acute pain assays (e.g., hot plate, phase I of the formalin test) but showed a significantly reduced response to persistent pain in phase II of the formalin test.[8][9] Furthermore, these knockout mice failed to develop mechanical allodynia following spinal nerve ligation (SNL), a gold-standard model of neuropathic pain.[8][9]

-

Pharmacological Validation: The development of potent and selective small-molecule inhibitors of AAK1 allowed for the pharmacological recapitulation of the knockout phenotype.[4][9] These inhibitors have demonstrated efficacy in multiple rodent models of neuropathic pain, including the SNL model, the chronic constriction injury (CCI) model, and the streptozotocin (B1681764) (STZ) model of diabetic neuropathy.[4][9]

-

Site of Action: Studies using non-brain-penetrant AAK1 inhibitors and local administration have identified the spinal cord as the key anatomical location for the antineuropathic action of these compounds.[4][9] AAK1 is expressed in the motor neurons in the ventral horn of the spinal cord.[10]

Quantitative Data from Preclinical Studies

The efficacy of AAK1 inhibition has been quantified using various small-molecule inhibitors in preclinical models. The data below summarizes key in vitro potency and in vivo efficacy findings for representative compounds.

Table 1: In Vitro Potency of AAK1 Inhibitors

| Compound | Assay Type | Target | IC50 | Ki | Reference(s) |

| LP-935509 | Enzymatic Assay | AAK1 | 3.3 ± 0.7 nM | 0.9 nM | [11] |

| Cellular Assay (μ2 Phosphorylation) | AAK1 | 2.8 ± 0.4 nM | - | [11] | |

| Enzymatic Assay | BIKE (related kinase) | 14 nM | - | [11] | |

| Enzymatic Assay | GAK (related kinase) | 320 nM | - | [11] | |

| BMS-986176/LX-9211 | Enzymatic Assay | AAK1 | 0.49 nM | - | [12] |

| TIM-098a | Enzymatic Assay | AAK1 | 0.24 µM | - | [13] |

| Cellular Assay | AAK1 | 0.87 µM | - | [13] |

Table 2: In Vivo Efficacy of AAK1 Inhibitors in Rodent Models of Neuropathic Pain

| Compound | Animal Model | Pain Modality | Dosing (Oral) | Efficacy | Reference(s) |

| LP-935509 | Mouse Formalin Test | Persistent Inflammatory Pain | 10, 30, 60 mg/kg | Dose-dependent reduction in phase II flinching. 30 & 60 mg/kg comparable to 200 mg/kg gabapentin. | [1] |

| Mouse SNL Model | Mechanical Allodynia | 10, 30, 60 mg/kg | Dose-dependent reversal of allodynia. | [1] | |

| Mouse SNL Model | Mechanical Allodynia | 3, 10, 30 mg/kg (BID for 5 days) | Consistent efficacy with no tolerance observed. | [4][14] | |

| Rat CCI Model | Thermal Hyperalgesia, Mechanical Allodynia, etc. | 0.1 - 30 mg/kg | Dose-dependent reversal of pain behaviors with ED50 values from 2-10 mg/kg. | [11] | |

| BMS-986176/LX-9211 | Rat CCI Model | Mechanical Allodynia | 1 mg/kg | Response times comparable to healthy rats. | [15] |

| Rat DDPN Model | Mechanical Allodynia | Not specified | Showed excellent efficacy. | [12][16] |

Signaling Pathways and Mechanism of Action

Core Function: AAK1 in Clathrin-Mediated Endocytosis

AAK1's fundamental role is to facilitate the internalization of transmembrane proteins. It acts as a crucial regulatory switch at the nascent clathrin-coated pit.

Caption: AAK1 phosphorylates the AP2 complex, increasing its affinity for cargo receptors and promoting endocytosis.

Proposed Mechanism in Neuropathic Pain: Modulation of α2-Adrenergic Signaling

The antinociceptive effect of AAK1 inhibition is mechanistically linked to the α2-adrenergic system, a known inhibitory pathway for pain transmission in the spinal cord.[9] Studies have shown that the analgesic effects of AAK1 inhibitors are blocked by α2-adrenergic receptor antagonists but not by opioid receptor antagonists.[4][9] The predominant α2-adrenergic receptor subtype in the human spinal cord is the α2A subtype.[17] The proposed mechanism is that AAK1 regulates the endocytosis and recycling of α2-adrenergic receptors on spinal neurons. Inhibiting AAK1 may lead to increased surface expression or altered trafficking of these receptors, thereby enhancing their inhibitory signaling in response to norepinephrine (B1679862) and producing an analgesic effect.

Caption: AAK1 inhibitors block receptor endocytosis, enhancing α2-adrenergic signaling and reducing pain transmission.

Detailed Experimental Protocols

In Vitro Assays

This protocol is adapted from commercially available Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which measure the displacement of a fluorescent tracer from the kinase active site by an inhibitor.[18]

-

Reagent Preparation:

-

1X Kinase Buffer: Prepare from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

4X Compound Dilutions: Perform a serial dilution of the test inhibitor in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute this series 25-fold into 1X Kinase Buffer.

-

2X Kinase/Antibody Solution: Dilute recombinant AAK1 kinase and a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) in 1X Kinase Buffer to twice the final desired concentration (e.g., 10 nM kinase, 4 nM antibody).

-

4X Tracer Solution: Dilute an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in 1X Kinase Buffer to four times the final desired concentration (e.g., 400 nM).

-

-

Assay Procedure (384-well plate):

-

Add 4 µL of 4X compound dilution to each well.

-

Add 8 µL of 2X Kinase/Antibody solution to each well.

-

Add 4 µL of 4X Tracer solution to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-capable plate reader. Set excitation at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm). The ratio is proportional to the amount of tracer bound to the kinase.

-

Plot the emission ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This protocol measures the ability of an inhibitor to block AAK1-mediated phosphorylation of its substrate, μ2, in a cellular context.

-

Cell Culture and Transfection:

-

Culture cells (e.g., HEK293 or SH-SY5Y) in appropriate media.

-

If endogenous protein levels are low, co-transfect cells with expression plasmids for human AAK1 and a tagged version of human AP2M1 (μ2).

-

-

Compound Treatment:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the AAK1 inhibitor (or vehicle control) for a defined period (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

Immunoblotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated AP2M1 at Thr156 (pThr156-AP2M1).[19]

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total AP2M1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of pThr156-AP2M1 to total AP2M1 for each treatment condition.

-

Normalize the data to the vehicle control and plot against the log of inhibitor concentration to determine the cellular IC50.

-

In Vivo Models of Neuropathic Pain

The CCI model produces robust and long-lasting pain hypersensitivity.[12][20]

-

Anesthesia and Surgical Preparation:

-

Anesthetize a male Sprague-Dawley rat (200-250 g) with a suitable anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

-

Shave the lateral surface of the left thigh and sterilize the skin.

-

-

Surgical Procedure:

-

Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

-

Free approximately 7-10 mm of the nerve proximal to its trifurcation.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with ~1 mm spacing between them. The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation.

-

-

Post-Operative Care and Behavioral Testing:

-

Allow the animals to recover. Pain-like behaviors typically develop within 3-7 days and persist for several weeks.

-

Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline (before surgery) and at multiple time points post-surgery.

-

For drug testing, administer the AAK1 inhibitor (e.g., by oral gavage) once hypersensitivity is established, and measure paw withdrawal thresholds/latencies at various times post-dosing.

-

The formalin test is a model of continuous inflammatory pain with two distinct phases. AAK1 inhibition specifically affects the second phase.[3][16]

-

Acclimation:

-

Place mice individually into clear observation chambers and allow them to acclimate for at least 20-30 minutes before injection.

-

-

Formalin Injection:

-

Briefly restrain the mouse and inject 20 µL of a low-concentration (e.g., 2.5%) formalin solution subcutaneously into the plantar surface of one hind paw using a microsyringe.

-

-

Behavioral Observation:

-

Immediately return the mouse to the observation chamber and start a timer.

-

Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

-

The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociception, and Phase II (15-40 minutes post-injection), reflecting inflammatory pain and central sensitization.

-

-

Drug Administration and Data Analysis:

-

Administer the test compound (e.g., AAK1 inhibitor) systemically at a predetermined time before the formalin injection (e.g., 30-60 minutes prior).

-

Compare the total time spent in pain-related behaviors during Phase I and Phase II between drug-treated and vehicle-treated groups.

-

Experimental and Drug Discovery Workflow

The evaluation of a novel AAK1 inhibitor follows a standardized preclinical cascade, from initial screening to in vivo proof-of-concept.

Caption: A typical workflow for the preclinical development of an AAK1 inhibitor for neuropathic pain.

Conclusion

AAK1 represents a compelling, non-opioid target for the treatment of neuropathic pain. Its role as a key regulator of clathrin-mediated endocytosis provides a clear molecular basis for its function. The antinociceptive effects of AAK1 inhibition are robust, reproducible across multiple preclinical models, and are mechanistically linked to the spinal α2-adrenergic system. The development of potent, selective, and orally bioavailable inhibitors like BMS-986176/LX-9211, which has advanced into clinical trials, underscores the therapeutic potential of targeting this pathway.[8][12] Future research will further elucidate the specific cargo proteins and downstream signaling events modulated by AAK1 in nociceptive pathways and will determine the clinical utility of this novel therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AAK1 - Wikipedia [en.wikipedia.org]

- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AAK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. Discovery and development of BMS-986176/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Dysregulation of the AP2M1 phosphorylation cycle by LRRK2 impairs endocytosis and leads to dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

AAK1-IN-3 TFA: An In-Depth Technical Guide to its Role in Clathrin-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AAK1-IN-3 TFA, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). We delve into the critical role of AAK1 in regulating clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing transmembrane proteins and other macromolecules. This document summarizes the mechanism of action of this compound, presents its key quantitative data, details relevant experimental protocols for its study, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating CME, developing novel therapeutics targeting this pathway, and exploring the therapeutic potential of AAK1 inhibition in various diseases, including neuropathic pain and viral infections.

Introduction to AAK1 and Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a vital cellular trafficking process responsible for the uptake of a wide range of molecules from the extracellular space and the plasma membrane. This process is initiated by the assembly of clathrin coats on the inner leaflet of the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles. A key orchestrator of this process is the Adaptor Protein 2 (AP2) complex, which links the clathrin coat to the cargo receptors destined for internalization.

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial regulatory role in CME.[1][2] AAK1 directly interacts with the AP2 complex and phosphorylates its μ2 subunit (AP2M1) at Threonine 156.[1][3] This phosphorylation event is a critical step that enhances the affinity of the AP2 complex for the tyrosine-based sorting signals present on cargo receptors, thereby increasing the efficiency of cargo recruitment and internalization.[4] The kinase activity of AAK1 is stimulated by assembled clathrin, suggesting a feedback mechanism that promotes efficient coated pit maturation. Given its central role in CME, AAK1 has emerged as a promising therapeutic target for conditions where this pathway is dysregulated, such as certain cancers, neurological disorders, and viral infections.[3]

This compound: A Potent and Selective AAK1 Inhibitor

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1. Its trifluoroacetate (B77799) salt form ensures stability and solubility for research applications.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the active site of the AAK1 kinase domain. This binding prevents the phosphorylation of AAK1 substrates, most notably the AP2M1 subunit of the AP2 complex. By inhibiting AP2M1 phosphorylation, this compound reduces the efficiency of cargo receptor binding to the AP2 complex, thereby attenuating clathrin-mediated endocytosis.

Quantitative Data

The following tables summarize the available quantitative data for this compound and a closely related, well-characterized AAK1 inhibitor, SGC-AAK1-1, which can be used as a reference for its expected selectivity.

Table 1: Potency of this compound

| Parameter | Value | Cell Line | Notes |

| Biochemical IC50 | 11 nM | - | In vitro kinase assay. |

| Cellular IC50 (AAK1 Engagement) | 108 nM | HEK293 | Measured by NanoBRET assay. |

| In vivo efficacy | 46% reduction of µ2 phosphorylation | C57BL6 mice | Single 30 mg/kg subcutaneous dose. |

Table 2: Kinase Selectivity Profile of SGC-AAK1-1 (a close analog of this compound)

| Kinase | Ki (nM) | Fold Selectivity vs. AAK1 |

| AAK1 | - | 1 |

| BMP2K | >30x AAK1 Ki | >30 |

| GAK | >30x AAK1 Ki | >30 |

| STK16 | >30x AAK1 Ki | >30 |

Note: A full kinase panel screen of SGC-AAK1-1 at 1 µM showed good selectivity over 406 wild-type human kinases.[5]

Signaling Pathways Involving AAK1 and Clathrin-Mediated Endocytosis

AAK1-mediated CME is integrated into several critical signaling pathways, regulating their intensity and duration.

WNT Signaling Pathway

The WNT signaling pathway is crucial for embryonic development and adult tissue homeostasis. AAK1 acts as a negative regulator of the canonical WNT pathway.[5][6][7][8] Upon prolonged WNT stimulation, AAK1 is activated and promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6.[5][6][7][8] This internalization removes LRP6 from the cell surface, leading to a dampening of the WNT signal in a negative feedback loop.[3] Inhibition of AAK1 with compounds like this compound would be expected to increase LRP6 at the cell surface and enhance WNT signaling.

Notch Signaling Pathway

The Notch signaling pathway is essential for cell-cell communication and determining cell fate. AAK1 has been identified as a positive regulator of the Notch pathway. It acts as an adaptor for the interaction between Notch and components of the clathrin-mediated endocytic machinery, such as Eps15b.[3] AAK1 facilitates the localization of activated Notch to Rab5-positive endosomes, a step that is important for proper signal transduction.[3]

References

- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Regulation of AP1 and AP2 Clathrin Adaptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

AAK1 Signaling in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME) in eukaryotic cells, a process of particular importance in neuronal function for synaptic vesicle recycling and neurotransmitter uptake.[1][2][3][4] This technical guide provides a comprehensive overview of AAK1 signaling in neuronal cells, detailing its molecular interactions, regulatory mechanisms, and its implications in neurological disorders and as a therapeutic target. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug discovery.

Core Signaling Pathway: AAK1 in Clathrin-Mediated Endocytosis

AAK1 is fundamentally involved in the intricate process of CME, which is essential for the internalization of membrane proteins and lipids. In neuronal cells, AAK1 is enriched at presynaptic terminals, where it orchestrates the recycling of synaptic vesicles, a critical step for maintaining sustained neurotransmission.[1][2][3][5]

The canonical AAK1 signaling pathway in CME involves its interaction with the adaptor protein complex 2 (AP2), a key component of the endocytic machinery. AAK1 directly binds to the alpha-adaptin subunit of the AP2 complex.[2][3] Upon this interaction, AAK1 phosphorylates the μ2 subunit (AP2M1) of the AP2 complex at the threonine 156 residue.[6][7] This phosphorylation event is a critical regulatory step that enhances the binding affinity of AP2 for tyrosine-based sorting signals present on cargo proteins, facilitating their recruitment into clathrin-coated pits.[8][9][10] The kinase activity of AAK1 is further stimulated by assembled clathrin, creating a positive feedback loop that promotes efficient cargo capture and vesicle formation.[7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Family-wide Structural Analysis of Human Numb-Associated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Live-Cell Total Internal Reflection Fluorescence (TIRF) Microscopy to Investigate Protein Internalization Dynamics | Springer Nature Experiments [experiments.springernature.com]

- 10. Imaging and Modeling the Dynamics of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Brain Penetrance and Distribution of AAK1-IN-3 TFA

This technical guide provides a comprehensive overview of the brain penetrance, distribution, and associated experimental protocols for AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information is tailored for researchers, scientists, and drug development professionals working in neuroscience and related fields.

Core Compound Properties

This compound is a quinoline (B57606) analogue that acts as a selective inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3][4] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of AAK1 in the central nervous system (CNS), particularly in research related to neuropathic pain.[1][2][3][5]

Quantitative Pharmacokinetic Data

The brain penetrance of this compound has been quantified, demonstrating its effective distribution into the CNS. The key pharmacokinetic parameters are summarized below.

| Parameter | Value | Species | Notes |

| IC₅₀ (AAK1) | 11 nM | N/A | In vitro enzyme inhibitory concentration.[1][2][3] |

| Cellular IC₅₀ | 108 nM | HEK293 cells | In-cell inhibitory concentration.[1][3] |

| Brain/Plasma (B/P) Ratio | 1.3 | Mouse | Indicates high permeability across the blood-brain barrier.[1][3] |

In Vivo Target Engagement

Studies in animal models confirm that this compound not only enters the brain but also engages its molecular target, AAK1. This is demonstrated by the reduction of phosphorylation of the AP2M1 (μ2) subunit, a downstream substrate of AAK1.

| Animal Model | Dose & Administration | Effect |

| C57BL6 Mice | 30 mg/kg, single subcutaneous (sc) dose | 46% reduction of μ2 phosphorylation in the brain.[1][3] |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess the brain penetrance and target engagement of AAK1 inhibitors.

Brain Penetrance Assessment (General Protocol)

While the specific study for this compound's B/P ratio is not detailed in the provided results, a general methodology for assessing brain penetrance for AAK1 inhibitors involves the following steps. This protocol is based on standard pharmacokinetic studies for CNS-targeted compounds.[6]

-

Animal Model: C57BL6 mice are commonly used for pharmacokinetic studies.[1][3]

-

Compound Administration: The compound is formulated in an appropriate vehicle and administered to the animals, typically via oral (p.o.) or subcutaneous (s.c.) injection at a defined dose (e.g., 30 mg/kg).[1][3]

-

Sample Collection: At predetermined time points post-administration, blood samples are collected (typically via cardiac puncture) into tubes containing an anticoagulant. Immediately following, the animal is euthanized, and the brain is rapidly excised.

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate the plasma.

-

Brain: The brain is weighed and homogenized in a specific volume of a suitable buffer to create a brain homogenate.

-

-

Bioanalysis: The concentrations of the compound in both the plasma and brain homogenate are determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Calculation: The Brain/Plasma ratio is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma.

In Vivo Target Engagement: μ2 Phosphorylation Assay

This protocol outlines the steps to measure the inhibition of AAK1 activity in the brain by assessing the phosphorylation state of its substrate, AP2M1 (μ2).[1][3]

-

Dosing: C57BL6 mice are administered a single 30 mg/kg subcutaneous dose of this compound.[1][3]

-

Tissue Collection: After a specified period to allow for drug distribution and target engagement, the mice are euthanized, and brain tissue is collected.

-

Protein Extraction: Brain tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.

-

Immunoblotting (Western Blot):

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AP2M1 (μ2).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.

-

-

Data Analysis: The level of phosphorylated μ2 is normalized to the total amount of a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. The percentage reduction in phosphorylation in the treated group is then calculated relative to the vehicle-treated control group.

Visualizations: Pathways and Workflows

AAK1 Signaling Pathway in Endocytosis

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, the process by which cells internalize molecules from the extracellular space. AAK1 exerts its function primarily by phosphorylating the μ2 subunit (AP2M1) of the AP2 adaptor complex. This phosphorylation event is critical for the proper assembly and function of the endocytic machinery. This compound acts by inhibiting this initial phosphorylation step.

Experimental Workflow for Brain Penetrance Analysis

The determination of a compound's ability to cross the blood-brain barrier is a critical step in the development of drugs for central nervous system disorders. The workflow involves precise dosing, sample collection, and bioanalytical quantification to establish the brain-to-plasma concentration ratio.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AAK1 (AP2 associated kinase 1)_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AAK1 | Inhibitors | MedChemExpress [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

AAK1 involvement in WNT signaling pathway

An In-depth Technical Guide on the Involvement of AAK1 in the WNT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WNT signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate decisions. Its dysregulation is implicated in numerous diseases, most notably cancer. Recent research has identified the Adaptor-Associated Kinase 1 (AAK1) as a key negative regulator of the canonical WNT pathway. This technical guide provides a comprehensive overview of the molecular mechanisms by which AAK1 modulates WNT signaling, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Introduction to AAK1 and the WNT Signaling Pathway

The canonical WNT signaling pathway is centered around the regulation of β-catenin stability. In the absence of a WNT ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon WNT ligand binding to the Frizzled (FZD) receptor and its co-receptor LRP6 (low-density lipoprotein receptor-related protein 6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes by associating with TCF/LEF transcription factors.

AAK1 is a serine/threonine kinase known for its role in clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the AP2 adaptor complex (AP2M1), a key event in the maturation of clathrin-coated pits. As CME is a fundamental process for internalizing cell surface receptors, AAK1's involvement in various signaling pathways is an active area of investigation.

The Role of AAK1 as a Negative Regulator of WNT Signaling

Groundbreaking research has established AAK1 as a potent inhibitor of the canonical WNT pathway.[1][2][3][4] A gain-of-function screen of the human kinome first identified that AAK1 overexpression strongly suppresses β-catenin-dependent transcription.[1][2] Conversely, both genetic silencing (siRNA) and pharmacological inhibition of AAK1 lead to the activation of WNT signaling.[1][3]

The primary mechanism of this regulation is through the promotion of LRP6 endocytosis.[1][2][3][4][5] AAK1 physically interacts with LRP6 and facilitates its clearance from the plasma membrane via CME.[1][4] This reduction in surface LRP6 levels dampens the cell's ability to respond to WNT ligands, thereby suppressing downstream signaling.

Interestingly, this process forms a negative feedback loop. Prolonged WNT stimulation induces AAK1-dependent phosphorylation of AP2M1, which in turn enhances LRP6 endocytosis.[1][3][6] This suggests that after an initial wave of WNT activation, AAK1 is engaged to attenuate the signal and limit its duration.[1][3]

Quantitative Data Summary

The effects of AAK1 modulation on the WNT pathway have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of AAK1 Knockdown on WNT Target Gene Expression

| Cell Line | Target Gene | Fold Change in mRNA Expression (siAAK1 vs. siControl) | Reference |

| HEK293T | AXIN2 | ~2.5-fold increase | [1] |

| HEK293T | NKD1 | ~2.0-fold increase | [1] |

| HT1080 | AXIN2 | ~3.0-fold increase | [1] |

| HT1080 | NKD1 | ~2.5-fold increase | [1] |

Table 2: Effect of AAK1 Overexpression on WNT Target Gene Expression

| Cell Line | Target Gene | Fold Change in mRNA Expression (AAK1 OE vs. Control) | Reference |

| HEK293T | AXIN2 | ~0.5-fold decrease | [1] |

| HEK293T | NKD1 | ~0.6-fold decrease | [1] |

Table 3: Effect of AAK1 Modulation on LRP6 Protein Levels

| Cell Line | AAK1 Modulation | Change in LRP6 Levels | Reference |

| HEK293T | siRNA Knockdown | Increased total and membrane LRP6 | [1][2] |

| HEK293T | Overexpression | Decreased surface LRP6 | [1] |

Table 4: Pharmacological Inhibition of AAK1

| Compound | Cell Line | Effect on WNT Signaling | Key Observation | Reference |

| SGC-AAK1-1 | HT1080 | Activation | Reduced phosphorylation of AP2M1 (T156) | [1] |

| SGC-AAK1-1 | HT1080 | Activation | Stabilization of β-catenin | [1] |

Key Experimental Methodologies

Co-Immunoprecipitation for AAK1-LRP6 Interaction

This protocol is used to demonstrate the physical association between AAK1 and LRP6 in a cellular context.

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids encoding FLAG-tagged AAK1 and HA-tagged LRP6 using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-old IP Lysis Buffer to remove non-specific binding.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-precipitated LRP6 and an anti-FLAG antibody to confirm the immunoprecipitation of AAK1.

-

TCF/LEF Luciferase Reporter Assay (BAR Assay)

This assay quantifies the transcriptional activity of the canonical WNT pathway.

-

Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Transfect cells with a β-catenin Activated Reporter (BAR) plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization). Co-transfect with either AAK1 expression vectors or AAK1-targeting siRNAs.

-

WNT Stimulation: After 24 hours, treat the cells with WNT3A-conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.

-

Lysis and Luminescence Measurement: After 16-24 hours of stimulation, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the appropriate control group.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: AAK1-mediated negative feedback loop in the canonical WNT signaling pathway.

Experimental Workflow Diagram

References

- 1. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

AAK1-IN-3 TFA: A Technical Guide for Kinase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, nutrients, and pathogens. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the assembly of clathrin coats and the subsequent formation of endocytic vesicles. Its involvement in critical signaling pathways, including Notch and WNT, and its implications in neuropathic pain, viral entry, and neurodegenerative diseases have positioned AAK1 as a significant target for therapeutic intervention.[1][2][3] AAK1-IN-3 TFA is a potent, brain-penetrant, quinoline (B57606) analogue inhibitor of AAK1, making it a valuable tool for elucidating the physiological and pathological roles of this kinase. This guide provides an in-depth overview of this compound, including its biochemical and cellular activities, and detailed protocols for its use in kinase research.

This compound: Properties and In Vitro/In Vivo Activity

This compound is a selective inhibitor of AAK1, demonstrating potent activity in both biochemical and cellular assays. Its ability to cross the blood-brain barrier allows for the investigation of AAK1's role in the central nervous system.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC50 (Biochemical) | 11 nM | In vitro kinase assay | [4][5] |

| IC50 (Cellular) | 108 nM | HEK293 cells | [4] |

| Brain/Plasma Ratio | 1.3 | In vivo (mouse) | [4] |

| In Vivo Efficacy | 46% reduction of μ2 phosphorylation | C57BL6 mice (30 mg/kg, s.c.) | [4] |

AAK1 Signaling Pathways

AAK1 is a key regulator of multiple signaling pathways, primarily through its role in clathrin-mediated endocytosis.

Clathrin-Mediated Endocytosis (CME)

AAK1's primary function is the phosphorylation of the AP2M1 (μ2) subunit of the AP2 complex, a critical step in the initiation of CME. This phosphorylation event enhances the binding of AP2 to cargo proteins, facilitating their internalization.

References

The Discovery and Development of AAK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1), a serine/theronine kinase, has emerged as a promising therapeutic target for a range of debilitating conditions, most notably neuropathic pain.[1][2][3] AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process involved in the internalization of cell surface receptors and other extracellular molecules.[1][2] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin coats and the subsequent formation of endocytic vesicles. Its involvement in critical signaling pathways, including Notch and WNT signaling, further underscores its therapeutic potential in various disease contexts, from neurological disorders to viral infections.[1] This technical guide provides an in-depth overview of the discovery and development of AAK1 inhibitors, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways governed by this kinase.

Quantitative Data on AAK1 Inhibitors

The development of potent and selective AAK1 inhibitors has been a key focus of medicinal chemistry efforts. A summary of the inhibitory potency and other relevant parameters for selected AAK1 inhibitors is presented below.

| Compound | AAK1 IC50 (nM) | AAK1 Ki (nM) | Cell-based AAK1 IC50 (nM) | Other Kinase IC50 (nM) |

| LP-935509 | 3.3 | 0.9 | 2.8 | BIKE: 14, GAK: 320[4][5] |

| BMS-986176 (LX-9211) | - | - | - | - |

| BMT-090605 | - | - | 0.6 | BIKE: 45, GAK: 60[6] |

| BMT-124110 | 0.9 | - | - | BIKE: 17, GAK: 99[6] |

| SGC-AAK1-1 | 270 | 9 | - | -[6] |

| BMS-911172 | 35 | - | - | -[6] |

| Compound 23 | 0.6 | - | 2.9 | -[7] |

| TIM-063 | 8510 | - | - | -[7] |

| TIM-098a | 240 | - | 870 | - |

Pharmacokinetic Properties of Selected AAK1 Inhibitors

| Compound | Species | Oral Bioavailability (%) | Plasma Half-life (h) | Brain/Plasma Ratio |

| LP-935509 | Mouse | 100 | 3.6 | 3-4 |

| An exemplified compound | Rat | - | >120 min (in human hepatocytes) | -[8] |

Experimental Protocols

The discovery and characterization of AAK1 inhibitors rely on a suite of biochemical, cellular, and in vivo assays. Detailed methodologies for key experiments are outlined below.

Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the affinity of inhibitors for the AAK1 kinase domain.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the AAK1 kinase domain by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

-

Prepare a 4X serial dilution of the test compound in 100% DMSO. Subsequently, dilute this series 25-fold into 1X Kinase Buffer A.[9]

-

Prepare a 4X tracer solution (e.g., 400 nM Kinase Tracer 222) in 1X Kinase Buffer A.[9]

-

Prepare a 2X kinase/antibody solution containing the AAK1 kinase (e.g., 10 nM) and a europium-labeled anti-tag antibody (e.g., 4 nM) in 1X Kinase Buffer A.[9]

-

-

Assay Procedure (384-well plate format):

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay

This assay quantifies the binding of a test compound to AAK1 within living cells, providing a measure of target engagement in a physiological context.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 protein (donor) and a cell-permeable fluorescent tracer that binds to the AAK1 active site (acceptor). When an unlabeled compound enters the cell and binds to AAK1, it displaces the tracer, leading to a decrease in the BRET signal.[10][11]

Protocol:

-

Cell Preparation:

-

Assay Procedure:

-

Treat the cells with increasing concentrations of the test compound.

-

Add a fixed concentration of the NanoBRET™ tracer to the wells.

-

Add the NanoBRET™ Nano-Glo® substrate to initiate the luminescent reaction.[12]

-

-

Data Acquisition and Analysis:

-

Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 600 nm) using a plate reader capable of detecting BRET signals.[13]

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).[13]

-

Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for AAK1 in living cells.

-

In Vivo Efficacy Models for Neuropathic Pain

Animal models that mimic the symptoms of human neuropathic pain are crucial for evaluating the in vivo efficacy of AAK1 inhibitors.

Principle: This model involves the loose ligation of the sciatic nerve, leading to nerve inflammation and damage that results in persistent pain behaviors, such as mechanical allodynia and thermal hyperalgesia.

Protocol (Rat):

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).[14]

-

Shave and disinfect the surgical area on the lateral aspect of the thigh.

-

-

Surgical Procedure:

-

Make an incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[14]

-

Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals.[15] The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscles.[14]

-

-

Behavioral Testing:

-

After a recovery period (typically 7-14 days), assess pain behaviors.

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test).

-

Principle: This model involves the tight ligation of specific lumbar spinal nerves (L5 and L6), which produces robust and long-lasting neuropathic pain behaviors in the ipsilateral hind paw.[18]

Protocol (Rat):

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat and place it in a prone position.

-

Make a dorsal midline incision over the lumbar spine.

-

-

Surgical Procedure:

-

Dissect the paraspinal muscles to expose the L6 transverse process.[19]

-

Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.[19]

-

Carefully isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[18][19]

-

Close the muscle and skin layers with sutures.

-

-

Behavioral Testing:

-

Following a recovery period, assess pain behaviors as described for the CCI model (mechanical allodynia and thermal hyperalgesia).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving AAK1 and a typical workflow for the discovery of AAK1 inhibitors.

Caption: AAK1's role in key signaling pathways.

Caption: A typical workflow for AAK1 inhibitor discovery.

Clinical Development of AAK1 Inhibitors

The therapeutic potential of AAK1 inhibition, particularly for neuropathic pain, has prompted the clinical investigation of lead compounds.